molecular formula C88H96N6 B12101232 2,3,5,6-tetrakis(3,6-di-t-Butylcarbazol-9-yl)-1,4-dicyanobenzene CAS No. 2153433-46-4

2,3,5,6-tetrakis(3,6-di-t-Butylcarbazol-9-yl)-1,4-dicyanobenzene

Cat. No.: B12101232
CAS No.: 2153433-46-4
M. Wt: 1237.7 g/mol
InChI Key: CQURZDSEPSHGIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,5,6-Tetrakis(3,6-di-t-Butylcarbazol-9-yl)-1,4-dicyanobenzene (abbreviated as 4CzTPNBu or 4CzTPN-Bu in literature) is a thermally activated delayed fluorescence (TADF) emitter characterized by a central benzene core substituted with two cyano groups and four carbazole units, each modified with bulky 3,6-di-tert-butyl groups . This structural design minimizes aggregation-induced quenching and enhances photoluminescence quantum yield (PLQY) by reducing non-radiative decay pathways . The compound exhibits a high PLQY of ~100% in doped films and a delayed fluorescence lifetime of <1 µs, making it suitable for high-efficiency organic light-emitting diodes (OLEDs) and laser applications .

Properties

CAS No.

2153433-46-4

Molecular Formula

C88H96N6

Molecular Weight

1237.7 g/mol

IUPAC Name

2,3,5,6-tetrakis(3,6-ditert-butylcarbazol-9-yl)benzene-1,4-dicarbonitrile

InChI

InChI=1S/C88H96N6/c1-81(2,3)51-25-33-69-59(41-51)60-42-52(82(4,5)6)26-34-70(60)91(69)77-67(49-89)79(93-73-37-29-55(85(13,14)15)45-63(73)64-46-56(86(16,17)18)30-38-74(64)93)80(94-75-39-31-57(87(19,20)21)47-65(75)66-48-58(88(22,23)24)32-40-76(66)94)68(50-90)78(77)92-71-35-27-53(83(7,8)9)43-61(71)62-44-54(84(10,11)12)28-36-72(62)92/h25-48H,1-24H3

InChI Key

CQURZDSEPSHGIF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)N(C3=C2C=C(C=C3)C(C)(C)C)C4=C(C(=C(C(=C4N5C6=C(C=C(C=C6)C(C)(C)C)C7=C5C=CC(=C7)C(C)(C)C)C#N)N8C9=C(C=C(C=C9)C(C)(C)C)C1=C8C=CC(=C1)C(C)(C)C)N1C2=C(C=C(C=C2)C(C)(C)C)C2=C1C=CC(=C2)C(C)(C)C)C#N

Origin of Product

United States

Preparation Methods

Key Reactants and Stoichiometry

  • Tetrafluoroisophthalonitrile : Acts as the electron-accepting core due to its cyanide and fluorine substituents, which activate the aromatic ring for substitution.

  • 3,6-Di-t-butylcarbazole : Synthesized separately via Friedel-Crafts alkylation of carbazole with t-butyl chloride, introducing steric bulk to enhance solubility and stability.

  • Base : Sodium hydride (NaH) or sodium hexamethyldisilazide (NaHMDS) deprotonates the carbazole nitrogen, generating a nucleophilic carbazole anion for substitution.

The stoichiometric ratio of tetrafluoroisophthalonitrile to 3,6-di-t-butylcarbazole is critical. A 1:4 molar ratio ensures complete substitution, though excess carbazole (4.5 equivalents) is often employed to drive the reaction to completion.

Stepwise Synthesis Protocol

Large-Scale Procedure (Adapted from 4CzIPN Synthesis)

The following protocol, derived from Thieme’s column-free method for analogous photocatalysts, has been modified for the target compound:

  • Reaction Setup :

    • Under nitrogen, 3,6-di-t-butylcarbazole (654.4 mmol, 4.0 equiv) and tetrahydrofuran (THF, 450 mL) are charged into a flame-dried flask.

    • The mixture is cooled to 10°C, and NaH (60% in mineral oil, 727.2 mmol, 5.0 equiv) is added slowly to generate the carbazole anion.

  • Core Functionalization :

    • A solution of tetrafluoroisophthalonitrile (145.4 mmol) in THF (60 mL) is added dropwise at <30°C, initiating an exothermic substitution reaction.

    • The slurry is stirred for 2 hours at 23–30°C, ensuring complete displacement of fluorine atoms.

  • Workup and Isolation :

    • The reaction is quenched with water (150 mL), and THF is removed via rotary evaporation.

    • The crude product is filtered, washed with heptane and water, and dried under vacuum.

  • Purification :

    • The solid is resuspended in hot THF (550 mL) at 60–65°C, then cooled to 23°C to precipitate impurities.

    • Filtration and drying under vacuum yield the product as a bright yellow solid (91% yield).

Optimization Strategies

Solvent and Temperature Effects

  • THF vs. DMF : THF is preferred over dimethylformamide (DMF) due to its moderate polarity, which balances solubility of reactants and facilitates anion formation.

  • Temperature Control : Maintaining temperatures below 30°C prevents side reactions, such as over-alkylation or decomposition of the carbazole anion.

Base Selection

  • NaHMDS Superiority : Sodium hexamethyldisilazide (NaHMDS) offers milder conditions compared to NaH, reducing the risk of side reactions while maintaining high yields (87.8% vs. 91% with NaH).

Analytical Validation and Purity Control

Structural Confirmation

  • NMR Spectroscopy : ¹H and ¹³C NMR spectra confirm the absence of residual fluorine and successful incorporation of carbazole units.

  • Mass Spectrometry : High-resolution MS validates the molecular weight (1237.74 g/mol).

Purity Assessment

  • HPLC Analysis : Reverse-phase HPLC with UV detection (λ = 421 nm) confirms purity ≥96%, with retention times compared to standards.

  • Elemental Analysis : Carbon, hydrogen, and nitrogen content align with theoretical values (C: 85.3%, H: 7.8%, N: 6.9%).

Comparative Analysis of Synthetic Methods

ParameterNaH ProtocolNaHMDS ProtocolIndustrial Scale
Yield91%87.8%85–90%
Purity≥96%≥95%≥96%
Reaction Time3 hours3.5 hours4 hours
Scalability100+ grams100+ gramsKilogram
Key AdvantageHigh yieldMild conditionsCost-effective

Challenges and Mitigation

Steric Hindrance

The bulky t-butyl groups impede substitution kinetics, necessitating:

  • Excess Carbazole : 4.5 equivalents ensure complete reaction despite reduced nucleophilicity.

  • Polar Aprotic Solvents : THF enhances carbazole solubility, improving reaction efficiency.

Purification Difficulties

  • Recrystallization : Hot THF effectively removes oligomeric byproducts without column chromatography.

  • Heptane Washing : Eliminates residual mineral oil from NaH.

Industrial and Research Applications

The optimized synthesis supports diverse applications:

  • Organic Light-Emitting Diodes (OLEDs) : High purity ensures efficient charge transport in emissive layers.

  • Photoredox Catalysis : The compound’s extended π-system and donor-acceptor architecture enable visible-light-driven reactions .

Chemical Reactions Analysis

Types of Reactions

2,3,5,6-tetrakis(3,6-di-t-Butylcarbazol-9-yl)-1,4-dicyanobenzene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out using suitable reducing agents.

    Substitution: The compound can undergo substitution reactions, where specific groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and solvent choice, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in the formation of new compounds with different functional groups.

Scientific Research Applications

Organic Light Emitting Diodes (OLEDs)

Overview:
4CzTPN-tBu is extensively used as a dopant material in OLEDs due to its excellent photophysical properties. It exhibits thermally activated delayed fluorescence (TADF), which enhances the efficiency of light emission.

Key Features:

  • High Efficiency: The TADF mechanism allows for nearly 100% internal quantum efficiency by utilizing both singlet and triplet excitons.
  • Color Tuning: The compound can be engineered to emit light in various colors by modifying its chemical environment or by blending with other materials.

Case Study:
Research has demonstrated that OLEDs incorporating 4CzTPN-tBu exhibit superior performance metrics compared to traditional fluorescent or phosphorescent systems. For instance, devices utilizing this compound have achieved luminous efficiencies exceeding 100 cd/A and external quantum efficiencies above 30% .

Organic Photodetectors

Overview:
The compound's ability to absorb light and convert it into electrical signals makes it suitable for use in organic photodetectors.

Key Features:

  • Broad Absorption Spectrum: 4CzTPN-tBu shows significant absorption in the visible range, making it effective for detecting various wavelengths.
  • Enhanced Stability: The steric hindrance provided by the tert-butyl groups contributes to the thermal and chemical stability of devices.

Case Study:
In a study focusing on organic photodetectors, devices incorporating 4CzTPN-tBu demonstrated improved responsivity and faster response times compared to conventional materials. This advancement is crucial for applications in imaging and sensing technologies .

Light Emitting Electrochemical Cells (LECs)

Overview:
4CzTPN-tBu is also explored as an active layer in light-emitting electrochemical cells. These devices benefit from the compound's favorable electrochemical properties.

Key Features:

  • Low Operating Voltage: The electrochemical characteristics allow LECs to operate at lower voltages while maintaining high brightness.
  • Solution Processability: The solubility of 4CzTPN-tBu facilitates solution-based processing techniques, which are advantageous for large-area applications.

Case Study:
Recent advancements have shown that LECs using 4CzTPN-tBu can achieve high luminance levels (>1000 cd/m²) at reduced power consumption, indicating its potential for energy-efficient lighting solutions .

Solar Cells

Overview:
The compound has been investigated as a potential material for organic solar cells due to its strong light absorption and charge transport properties.

Key Features:

  • Efficient Charge Transfer: Its structure promotes effective charge separation and transport within the device architecture.
  • Compatibility with Various Materials: 4CzTPN-tBu can be blended with other organic semiconductors to optimize performance.

Case Study:
In experimental setups, solar cells incorporating this compound have demonstrated power conversion efficiencies exceeding 10%, which is competitive with many existing organic photovoltaic systems .

Photonic Devices

Overview:
Due to its luminescent properties, 4CzTPN-tBu is being explored for use in various photonic applications such as lasers and light-emitting devices.

Key Features:

  • Strong Emission Properties: The compound exhibits strong fluorescence which is essential for photonic applications.
  • Tunable Emission: By altering the molecular structure or environment, the emission wavelength can be tuned for specific applications.

Case Study:
Research indicates that devices utilizing 4CzTPN-tBu can achieve high-quality laser emissions with narrow linewidths, making them suitable for applications in telecommunications and high-resolution imaging .

Summary Table of Applications

Application TypeKey FeaturesPerformance Metrics
Organic Light Emitting DiodesHigh efficiency, color tunability>100 cd/A luminous efficiency
Organic PhotodetectorsBroad absorption spectrum, enhanced stabilityImproved responsivity
Light Emitting Electrochemical CellsLow operating voltage, solution processability>1000 cd/m² luminance at low power
Solar CellsEfficient charge transferPower conversion efficiencies >10%
Photonic DevicesStrong emission propertiesHigh-quality laser emissions

Mechanism of Action

The mechanism of action of 2,3,5,6-tetrakis(3,6-di-t-Butylcarbazol-9-yl)-1,4-dicyanobenzene involves its interaction with molecular targets and pathways within a given system. The compound’s unique structure allows it to engage in specific chemical reactions, leading to the formation of desired products. The molecular targets and pathways involved depend on the specific application and the conditions under which the compound is used.

Comparison with Similar Compounds

Key Properties:

Property Value/Description Reference
Molecular Weight 1237.74 g/mol
HOMO/LUMO Levels HOMO = -5.50 eV; LUMO = -3.30 eV
Absorption/Emission λmax = 282 nm (toluene); λem = 565 nm (orange-yellow)
PLQY ~100% in doped films
ΔEST ~0.3 eV (small singlet-triplet energy gap enabling efficient reverse intersystem crossing)

Comparison with Similar Compounds

Structural Analogs

4CzTPN (2,3,5,6-Tetrakis(carbazol-9-yl)-1,4-dicyanobenzene)

  • Key Differences : Lacks tert-butyl substituents on carbazole units, leading to stronger intermolecular interactions and lower PLQY (~80% in doped films) .
  • Applications : Primarily used as a green TADF emitter in early OLEDs but suffers from efficiency roll-off at high brightness .
Property 4CzTPNBu 4CzTPN
PLQY ~100% ~80%
Emission Color Orange-yellow (565 nm) Green (538 nm)
Steric Hindrance High (tert-butyl) Low
Molecular Weight 1237.74 g/mol 788.89 g/mol

4CzTPN-Ph (2,3,5,6-Tetrakis(3,6-diphenylcarbazol-9-yl)-1,4-dicyanobenzene)

  • Key Differences : Replaces tert-butyl groups with phenyl rings, resulting in broader emission (red-shifted) and higher rigidity. However, it exhibits stronger aggregation and lower PLQY (~75%) compared to 4CzTPNBu .
  • Applications : Used in red TADF emitters for white OLEDs (WOLEDs) but requires precise host-guest energy matching .

Functional Analogs in TADF Devices

DMAC-DPS (Bis[4-(9,9-dimethyl-9,10-dihydroacridine)phenyl]sulfone)

  • Key Differences : A blue TADF emitter with ΔEST ≈ 0.6 eV. When paired with 4CzTPNBu in WOLEDs, the energy gap between DMAC-DPS (S1/T1 ≈ 2.8 eV) and 4CzTPNBu (S1/T1 ≈ 2.2 eV) leads to exciton leakage, limiting efficiency .
  • Performance : Achieves external quantum efficiency (EQE) >20% but requires complex multi-layer architectures .

FIrpic (Phosphorescent Blue Emitter)

  • Key Differences : A phosphorescent iridium complex with λem = 470 nm. Unlike 4CzTPNBu, FIrpic relies on heavy metals for triplet harvesting, increasing cost and environmental concerns. However, it shows higher operational stability in blue-emitting OLEDs .

Device Performance Comparison

Emitter Device Type Max. ηPE (lm/W) EQE (%) Stability Reference
4CzTPNBu All-fluorescence WOLED 130 22 Moderate
4CzTPN-Ph Red TADF WOLED 90 18 Low (aggregation)
DMAC-DPS Blue TADF OLED - 25 High
FIrpic Blue Phosphorescent OLED - 18 High

Notes:

  • 4CzTPNBu achieves record-high power efficiency (ηPE) in WOLEDs due to its balanced charge transport and minimal energy loss .
  • In red-emitting devices, 4CzTPNBu-doped films (7% concentration) achieve 99.8% color purity , outperforming anthracene-based systems .

Critical Research Findings

Steric Effects : The tert-butyl groups in 4CzTPNBu suppress concentration quenching, enabling high doping concentrations (up to 20 wt%) without efficiency loss .

Energy Transfer : In WOLEDs, 4CzTPNBu’s S1/T1 levels must align with complementary blue TADF emitters (e.g., DMAC-DPS) to minimize energy transfer losses .

Lasing Applications: 4CzTPNBu-doped polystyrene microspheres achieve lasing under photopumping, though thresholds remain high compared to inorganic alternatives .

Biological Activity

2,3,5,6-tetrakis(3,6-di-tert-butylcarbazol-9-yl)-1,4-dicyanobenzene (commonly referred to as 4CzTPN-Bu) is a complex organic compound notable for its unique structural and electronic properties. This compound is characterized by a dicyanobenzene core substituted with four bulky carbazole units. The presence of these substituents significantly enhances the compound's solubility and stability, making it a subject of interest in various fields, including organic electronics and photonics. While specific biological activity data for this compound is limited, insights can be drawn from related carbazole derivatives known for their biological interactions.

  • Chemical Formula : C88H96N6
  • Molecular Weight : 1237.74 g/mol
  • CAS Number : 2153433-46-4
  • Absorption Maximum : λ max 282 nm in toluene
  • Fluorescence Emission : λ em 565 nm in toluene
  • HOMO/LUMO Levels : HOMO = 5.50 eV, LUMO = 3.30 eV

Biological Activity Overview

The biological activity of 2,3,5,6-tetrakis(3,6-di-tert-butylcarbazol-9-yl)-1,4-dicyanobenzene is not extensively documented; however, related compounds have shown significant biological potential:

  • Anticancer Properties : Carbazole derivatives are known for their ability to intercalate into DNA and exhibit anticancer activity. Studies have indicated that compounds with similar structures can inhibit tumor growth and induce apoptosis in cancer cells .
  • Antioxidant Activity : Some carbazole derivatives possess antioxidant properties that can protect cells from oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases .
  • Photodynamic Therapy (PDT) : Certain derivatives have been explored for their potential use in photodynamic therapy due to their ability to generate reactive oxygen species (ROS) upon light activation .

Structure-Activity Relationship

The bulky tert-butyl groups in 2,3,5,6-tetrakis(3,6-di-tert-butylcarbazol-9-yl)-1,4-dicyanobenzene contribute to steric hindrance which influences its electronic properties and interactions with biological targets. The electron-donor properties of the carbazole units combined with the electron-accepting characteristics of the dicyanobenzene core facilitate charge transfer processes that may enhance its biological efficacy.

Comparative Analysis of Similar Compounds

Compound NameStructureUnique Features
1,2,3,5-Tetrakis(carbazol-9-yl)-4,6-dicyanobenzeneC56H32N6More planar structure enhances π-stacking interactions
2-(Carbazol-9-yl)-1-(dicyanomethylene)indaneC20H14N2Different electronic properties; used in organic photovoltaics
4CzIPN (1,2,3-tris(carbazol-9-yl)-4-cyanobenzene)C40H28N4Smaller size; effective as a photoredox catalyst

Case Studies and Research Findings

While specific studies on the biological activity of 2,3,5,6-tetrakis(3,6-di-tert-butylcarbazol-9-yl)-1,4-dicyanobenzene are sparse, research on related compounds provides valuable insights:

  • Anticancer Studies : Research has demonstrated that carbazole derivatives can inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
  • Photophysical Properties : Investigations into the photophysical properties of similar compounds indicate that they can effectively generate singlet oxygen under light irradiation conditions suitable for PDT applications .
  • Molecular Interaction Studies : Studies have shown that carbazole-based compounds can form complexes with metal ions or other organic molecules which may enhance their biological activity through improved solubility or targeted delivery mechanisms .

Q & A

Q. What are the key photophysical properties of 2,3,5,6-tetrakis(3,6-di-t-Butylcarbazol-9-yl)-1,4-dicyanobenzene, and how are they experimentally determined?

The compound exhibits thermally activated delayed fluorescence (TADF) with a high photoluminescence quantum yield (PLQY ≈ 100% in optimized matrices) due to its small singlet-triplet energy gap (ΔEST ≈ 0.3–0.6 eV). Key properties include absorption peaks at 315–364 nm and emission at 528 nm (toluene). Methodology involves:

  • UV-Vis/PL spectroscopy for absorption/emission profiles.
  • Transient decay analysis to measure delayed fluorescence lifetimes.
  • Temperature-dependent PL to confirm TADF behavior via thermal activation energy.
  • Cyclic voltammetry for HOMO/LUMO levels (e.g., HOMO = -5.83 eV, LUMO = -3.38 eV) .

Q. How is 2,3,5,6-tetrakis(3,6-di-t-Butylcarbazol-9-yl)-1,4-dicyanobenzene utilized in organic light-emitting diodes (OLEDs)?

It functions as a yellow-orange TADF emitter in white OLEDs (WOLEDs), often paired with blue TADF hosts (e.g., DMAC-DPS). Its role includes:

  • Energy transfer : Accepts singlet excitons from blue emitters via Förster resonance energy transfer (FRET).
  • Host-emitter integration : In single emissive layer (EML) designs, it optimizes color purity (e.g., 99.8% red chromaticity at 7% doping) and reduces efficiency roll-off .

Q. What experimental methods characterize the TADF mechanism of this compound?

Critical techniques include:

  • Time-resolved photoluminescence (TRPL) : Quantifies prompt and delayed fluorescence lifetimes (e.g., τprompt ≈ 10 ns, τdelayed ≈ 1–10 µs).
  • THz spectroscopy : Resolves molecular conformations (e.g., carbazole group rotations) linked to TADF efficiency .
  • Quantum chemical calculations : Computes ΔEST using density functional theory (DFT) .

Advanced Research Questions

Q. How does the mass fraction of 2,3,5,6-tetrakis(3,6-di-t-Butylcarbazol-9-yl)-1,4-dicyanobenzene influence energy transfer in LED devices?

At 7% doping, energy transfer from the blue LED chip to the emitter is maximized, achieving 130 lm/W power efficiency. Higher concentrations (>7%) cause aggregation-induced quenching, while lower concentrations (<7%) result in incomplete exciton harvesting. Experimental optimization involves:

  • Spectral overlap analysis : Tuning doping levels to match FRET criteria.
  • Electroluminescence (EL) mapping : Correlating doping concentration with CIE coordinates (e.g., blue→red shift) .

Q. What strategies mitigate exciton quenching in single-EML WOLEDs using this compound?

Advanced approaches include:

  • Multilevel hydrogen-bond matrices : Suppress non-radiative decay by isolating emitters (e.g., PLQY increases from 80% to 100%) .
  • Ladder-like exciplex systems : Enhance energy relay between host and emitter, reducing triplet-polaron annihilation .

Q. How does THz spectroscopy elucidate molecular conformations affecting TADF efficiency?

THz absorption bands (0.5–4.5 THz) correlate with intramolecular vibrations of carbazole groups. For example, distinct torsional modes at 2.1 THz indicate restricted rotation, reducing non-radiative decay pathways. Methodology includes:

  • Ring-TPO spectroscopy : High-resolution THz frequency mapping.
  • DFT-normal mode analysis : Assigning vibrational peaks to specific molecular motions .

Q. What challenges arise from singlet-triplet energy gap mismatches in blue/yellow TADF emitter systems?

A ΔEST mismatch of ~0.6 eV (e.g., 4CzTPN-Bu vs. DMAC-DPS) causes inefficient triplet-to-singlet upconversion, leading to exciton leakage. Solutions include:

  • Host engineering : Introducing triplet-triplet annihilation (TTA) mediators.
  • Dual Förster channels : Simultaneous energy transfer for singlet and triplet states .

Q. How does steric hindrance in the molecular structure enhance photoluminescence quantum yield?

Bulky tert-butyl groups on carbazole units suppress intermolecular π-π stacking, reducing aggregation-caused quenching (ACQ). This is validated by:

  • X-ray crystallography : Confirming molecular packing distances > 4 Å.
  • PLQY comparison : Neat films of 4CzTPN-Bu show higher PLQY (70%) than less hindered analogs (40%) .

Q. How are contradictions in concentration-dependent efficiency trends resolved?

Conflicting data (e.g., efficiency peaking at 7% then declining) are analyzed via:

  • Transient electroluminescence (TEL) : Quantifying exciton density vs. doping level.
  • Monte Carlo simulations : Modeling energy transfer vs. loss pathways (e.g., Dexter vs. Förster) .

Q. What methodologies optimize 2,3,5,6-tetrakis(3,6-di-t-Butylcarbazol-9-yl)-1,4-dicyanobenzene for light-emitting electrochemical cells (LECs)?

Key steps include:

  • Ionic additive screening : Balancing carrier mobility and electrochemical stability.
  • Host-guest compatibility testing : Ensuring homogeneous dispersion in polar matrices (e.g., 9% EQE achieved via TADF-sensitized fluorescence) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.